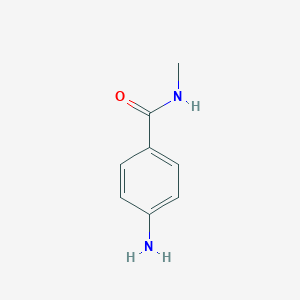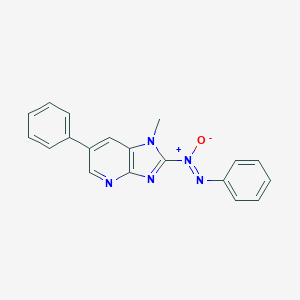
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as PIP, is a heterocyclic compound that has been widely used in scientific research. It is a red-orange crystalline solid that is insoluble in water but soluble in organic solvents. PIP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biotechnology.
Mécanisme D'action
The mechanism of action of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is not fully understood. However, studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can interact with DNA and induce DNA damage, leading to apoptosis in cancer cells. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in laboratory experiments include its ease of synthesis, its solubility in organic solvents, and its potential applications in various fields. However, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has several limitations, including its insolubility in water, its potential toxicity, and its limited stability in solution.
Orientations Futures
There are several future directions for the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine. In medicinal chemistry, further studies are needed to investigate the potential anticancer properties of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine and its mechanism of action. In material science, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in organic electronic devices. Additionally, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine as a photosensitizer in photodynamic therapy. Overall, the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has the potential to lead to the development of new therapies and technologies in various fields.
Méthodes De Synthèse
The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine involves the reaction of 2-aminomethyl-6-phenylimidazo[4,5-b]pyridine with nitrous acid and phenylhydrazine. This reaction results in the formation of the azo compound, which is then purified by recrystallization. The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its anticancer properties. Studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In material science, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its potential use in the development of organic electronic devices. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have good electron transport properties, making it a potential candidate for use in organic solar cells and field-effect transistors.
Propriétés
Numéro CAS |
133763-19-6 |
|---|---|
Nom du produit |
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine |
Formule moléculaire |
C19H15N5O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)-oxido-phenyliminoazanium |
InChI |
InChI=1S/C19H15N5O/c1-23-17-12-15(14-8-4-2-5-9-14)13-20-18(17)21-19(23)24(25)22-16-10-6-3-7-11-16/h2-13H,1H3 |
Clé InChI |
DTVHMEHUIJYWFJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
SMILES canonique |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
Synonymes |
2-(phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine 2-PA-PhIP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



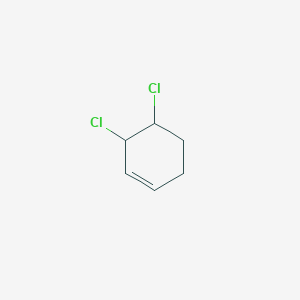



![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)


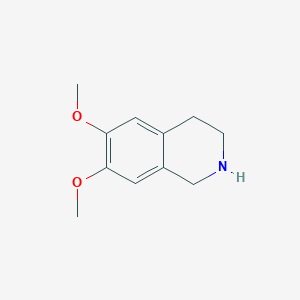
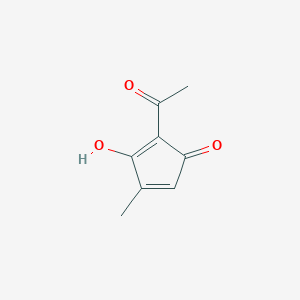
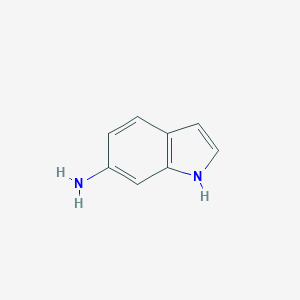
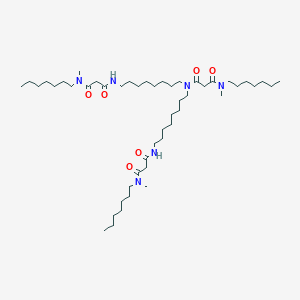
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
